![molecular formula C17H17NO4S B2365389 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid CAS No. 324057-41-2](/img/structure/B2365389.png)

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

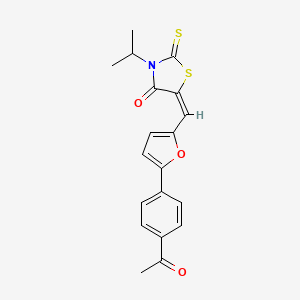

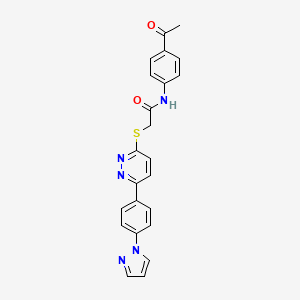

“2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was synthesized by adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1hr .Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . For example, “Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate” has a molecular formula of C12H16O4S, an average mass of 256.318 Da, and a monoisotopic mass of 256.076935 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like ChemSpider . For example, “Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate” has a molecular formula of C12H16O4S, an average mass of 256.318 Da, and a monoisotopic mass of 256.076935 Da .Scientific Research Applications

Synthesis and Configuration Studies

- The synthesis of enantiomerically pure forms of related compounds has been achieved. These syntheses contribute to understanding absolute configurations in chemical structures (Jonas, Wurziger, & Merck, 1987).

Receptor Binding and Hypoglycemic Activity

- Certain derivatives, like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, demonstrate hypoglycemic activity through binding at insulin-releasing receptor sites of pancreatic beta cells (Brown & Foubister, 1984).

Coordination Chemistry

- Complexes have been synthesized involving 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid, which are relevant in coordination chemistry and could lead to the development of new materials and catalysts (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Eco-Friendly Synthesis Methods

- New methods for synthesizing sulfonamide and sulfonate carboxylic acid derivatives have been developed, offering eco-friendly and efficient routes for producing these compounds, potentially impacting the pharmaceutical and material sciences industries (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Electrosynthesis and Drug Development

- Electrochemical synthesis techniques have been used to create derivatives, showcasing a mild and regioselective protocol that could be advantageous in pharmaceutical applications (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).

Plant Stress Tolerance Induction

- Benzoic acid and its derivatives have been shown to induce multiple stress tolerance in plants, suggesting potential agricultural applications (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).

Environmental Impact and Transformation

- The transformation mechanisms of related compounds in environmental conditions have been studied, providing insights into the environmental fate of these chemicals (Xiao, Wei, Yin, Wei, & Du, 2013).

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-12-18(16-7-5-4-6-15(16)17(19)20)23(21,22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULRGTVJLLHDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)

![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)

![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)